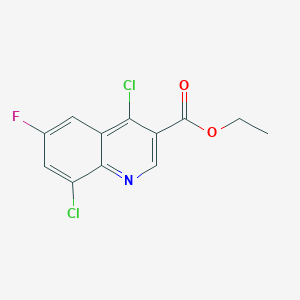
4,8-二氯-6-氟-3-喹啉甲酸乙酯
描述
Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by the presence of chlorine and fluorine atoms on the quinoline ring, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
科学研究应用
Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological studies: It is used as a probe to study enzyme interactions and cellular pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of halogen atoms: Chlorine and fluorine atoms are introduced via halogenation reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while fluorination can be achieved using reagents like diethylaminosulfur trifluoride.
Esterification: The carboxylic acid group on the quinoline ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation reactions: Oxidation can introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives, while reduction with hydrogen gas can produce partially or fully reduced quinoline compounds.
作用机制
The mechanism of action of Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites, leading to therapeutic effects.
相似化合物的比较
Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Fluoroquinolones: A class of antibiotics with fluorine atoms on the quinoline ring, known for their broad-spectrum antibacterial activity.
Quinine: A natural alkaloid used to treat malaria, with a quinoline structure but different functional groups.
The uniqueness of Ethyl 4,8-dichloro-6-fluoro-3-quinolinecarboxylate lies in its specific halogenation pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
属性
IUPAC Name |
ethyl 4,8-dichloro-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(15)4-9(11)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTDWJOCDWDKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


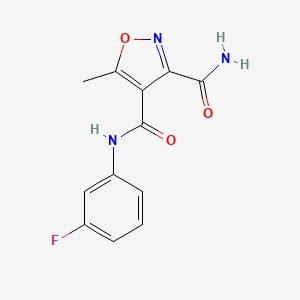
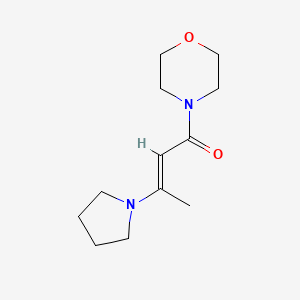
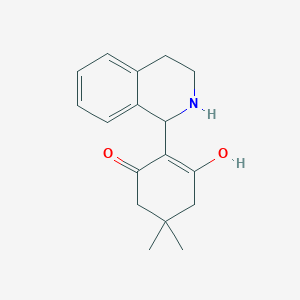
![N-[(2-chlorophenyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128268.png)
![7-[(E)-2-(4-fluorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3128270.png)
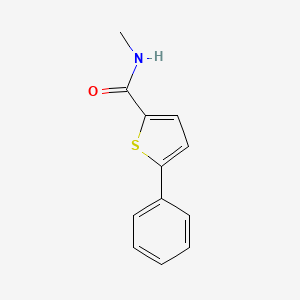
![2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3128285.png)
![N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide](/img/structure/B3128297.png)
![4-bromo-N-[[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3128300.png)
![Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B3128304.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-thienyl)benzenecarboxamide](/img/structure/B3128309.png)
![ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate](/img/structure/B3128318.png)
![(E)-N-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B3128338.png)
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3128356.png)
